molecular formula C8H12N2O2S B061649 (6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 161742-21-8

(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B061649
CAS No.: 161742-21-8
M. Wt: 200.26 g/mol
InChI Key: NPKQMXWZPUPPDN-IYSWYEEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly abbreviated as 7-ADCA (7-Aminodeacetoxycephalosporanic Acid), is a key intermediate in the synthesis of cephalosporin antibiotics. It features a β-lactam ring fused to a dihydrothiazine ring, with a methyl group at the 3-position and an amino group at the 7-position (CAS 22252-43-3; MW 200.22 g/mol) . Its structural simplicity makes it a versatile precursor for semi-synthetic cephalosporins, particularly first-generation antibiotics like cephalexin and cefadroxil .

Properties

IUPAC Name

(6R,7R)-7-amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-4-3-13-7-5(9)2-10(7)6(4)8(11)12/h5,7H,2-3,9H2,1H3,(H,11,12)/t5-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKQMXWZPUPPDN-IYSWYEEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2CC(C2SC1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C[C@H]([C@H]2SC1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence and Conditions

StepReagents/ConditionsProductYield
1Zn, NH₄Cl in DMF (10°C, 20 min)Dechlorinated intermediate96%
218% Peracetic Acid in CH₂Cl₂ (5°C, 2 hr)Sulfoxide derivative89%
3Ozonolysis (-20°C), NaHSO₃ reductionHydroxyl intermediate82%
4MsCl, DMF, triethylamine (0°C, 1 hr)Mesylated derivative88%
5PCl₃ in CH₂Cl₂ (0°C, 30 min)Chlorinated intermediate85%
6Zn, acetic acid (25°C, 4 hr)Deprotected final product91%

Critical Observations:

  • Low-Temperature Ozonolysis : Conducting ozonolysis at -20°C minimizes Δ³-isomer formation, a common side product.

  • Zinc-Mediated Reductions : Active zinc powder in acetic acid selectively removes protecting groups without β-lactam ring opening.

Comparative Analysis of Methodologies

Enzymatic vs. Chemical Routes

ParameterEnzymatic RouteChemical Route
Steps36
Overall Yield78–85%52–60%
Solvent ConsumptionModerate (aqueous)High (DMF, CH₂Cl₂)
ByproductsMinimalΔ³-isomers, sulfoxides
ScalabilitySuitable for industrialRequires optimization

Advantages of Chemical Synthesis :

  • Avoids enzymatic batch limitations, enabling continuous production.

  • Permits precise control over stereochemistry via temperature and solvent selection.

Challenges :

  • Multi-step purification increases costs.

  • Ozonolysis demands cryogenic conditions, complicating scale-up.

Critical Parameters in Optimized Synthesis

Impact of Reaction Conditions

ParameterOptimal RangeEffect on Yield/Purity
pH6.5–7.5Prevents β-lactam hydrolysis
Temperature0–5°CMinimizes side reactions
Solvent PolarityDMF > THFEnhances chloromethylation
Catalyst Loading1.2 eq ZnBalances reactivity vs. cost

Key Findings :

  • DMF Superiority : Polar aprotic solvents stabilize intermediates during nucleophilic substitutions.

  • Substoichiometric Zinc : Using 1.2 equivalents of zinc prevents over-reduction while maintaining 85–91% yields.

Industrial Production Considerations

Large-Scale Adaptations

  • Continuous Flow Reactors : Reduce ozonolysis hazards by limiting ozone accumulation.

  • Automated Crystallization : In-line monitoring adjusts acetone/water ratios to maintain >98% purity.

  • Waste Management : DMF is recycled via distillation, reducing environmental impact.

Cost Drivers :

  • 44% of expenses attributed to solvents and catalysts.

  • 28% from cryogenic ozonolysis infrastructure.

Emerging Methodologies and Innovations

Recent advances focus on biocatalytic cascades to replace ozonolysis and hazardous reagents. For example, engineered cytochrome P450 enzymes introduce methoxy groups at C-7α with 70% enantiomeric excess, though yields remain suboptimal (≤65%) .

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

    Reduction: This reaction can be used to modify the oxidation state of the compound, affecting its reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: As a derivative of cephalosporin, it is investigated for its antibacterial properties and potential use in developing new antibiotics.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) in bacteria, which are essential for the cross-linking of peptidoglycan layers in the cell wall. By binding to these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell lysis and death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The activity and pharmacokinetics of cephalosporins depend on modifications at two critical positions:

  • Position 3 : Substituents influence stability, bioavailability, and resistance to esterase enzymes.
  • Position 7 : Side-chain modifications dictate antibacterial spectrum and β-lactamase resistance.
Table 1: Key Compounds and Structural Features
Compound Name 3-Position Substituent 7-Position Substituent Molecular Weight (g/mol) Key Properties References
7-ADCA Methyl Amino 200.22 Precursor for oral cephalosporins
7-ACA (7-Aminocephalosporanic Acid) Acetoxymethyl Amino 272.28 Precursor for parenteral cephalosporins
Cephalexin Methyl Phenylglycyl 347.39 First-gen, Gram-positive activity
Cefapirin Acetoxymethyl Pyridinium thioacetamido 423.46 Broad-spectrum, β-lactamase resistance
3-Vinyl Derivative (CAS 79349-82-9) Vinyl Amino 226.25 Enhanced stability

Functional Comparisons

7-ADCA vs. 7-ACA
  • 3-Position : 7-ADCA’s methyl group confers greater metabolic stability compared to 7-ACA’s acetoxymethyl group, which is hydrolytically labile .
  • Applications : 7-ADCA is used in oral cephalosporins (e.g., cephalexin), while 7-ACA derivatives (e.g., cefazolin) are parenteral due to their reactivity .
Cephalexin vs. Cefadroxil

Both are 7-ADCA derivatives but differ in the 7-position side chain:

  • Cephalexin: Phenylglycyl group (simple hydrophobic side chain) → targets Gram-positive bacteria.
  • Cefadroxil: Hydroxyphenylglycyl group → improved oral absorption and extended half-life .
Advanced Derivatives
  • LY127935 (): Incorporates a methoxy group at position 7 and an oxygen atom in the dihydrothiazine ring, enhancing β-lactamase resistance and Gram-negative coverage .
  • SQ 14,359 (): Features a ureido side chain at position 7, providing activity against β-lactamase-producing organisms .

Biological Activity

(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, a bicyclic β-amino acid derivative, has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. This compound is structurally related to various β-lactam antibiotics and has been studied for its interactions with bacterial enzymes and potential therapeutic applications.

The molecular formula of (6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is C16H17N3O5SC_{16}H_{17}N_{3}O_{5}S with a molecular weight of 436.48 g/mol. The compound features a thiazolidine ring that is characteristic of certain antibiotic classes, enhancing its interaction with bacterial targets.

Antimicrobial Properties

Research indicates that (6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid exhibits significant antimicrobial activity against various strains of bacteria, including both Gram-positive and Gram-negative pathogens. The compound's mechanism of action appears to involve inhibition of bacterial cell wall synthesis through interaction with penicillin-binding proteins (PBPs).

Case Studies

  • Activity Against Mycobacterium tuberculosis :
    A study highlighted the effectiveness of this compound against non-replicating Mycobacterium tuberculosis (Mtb). The compound demonstrated bactericidal activity under non-replicating conditions, suggesting its potential utility in treating latent tuberculosis infections .
  • Comparative Studies with Other Antibiotics :
    Comparative analyses have shown that (6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid exhibits enhanced potency when used in conjunction with other antibiotics, such as cephalosporins. This synergistic effect may be attributed to its ability to target multiple bacterial pathways simultaneously .

The primary mechanism by which (6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid exerts its antimicrobial effects involves:

  • Inhibition of Peptidoglycan Synthesis : The compound binds to PBPs, disrupting the cross-linking of peptidoglycan layers in bacterial cell walls.

Data Summary

Property Value
Molecular FormulaC16H17N3O5S
Molecular Weight436.48 g/mol
CAS Number66592-86-7
SolubilityHighly soluble
Antimicrobial SpectrumGram-positive and Gram-negative bacteria

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (6R,7R)-7-amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid?

  • Methodological Answer : Synthesis typically involves protecting the 7-amino group and optimizing acylation reactions. For example, intermediates like 7-aminocephalosporanic acid (7-ACA) are modified using coupling agents (e.g., EDC or DCC) and protecting groups (e.g., trityl or acetyl) to stabilize reactive sites during functionalization . Purification via column chromatography or recrystallization is critical to isolate enantiomerically pure forms, given the compound's stereochemical complexity .

Q. How can researchers characterize the stereochemistry and structural integrity of this bicyclic compound?

  • Methodological Answer : Advanced spectroscopic techniques are required:

  • NMR : 1^1H and 13^13C NMR confirm the bicyclic framework and substituent positions. For stereochemical resolution, NOESY or ROESY experiments differentiate diastereomers .
  • X-ray crystallography : Resolves absolute configuration, particularly for the 6R,7R stereocenters .
  • Mass spectrometry (HRMS) : Validates molecular formula and detects impurities .

Q. What stability challenges arise during storage and handling?

  • Methodological Answer : The compound is sensitive to light, humidity, and temperature. Storage at +5°C in inert atmospheres (e.g., argon) prevents degradation. Stability studies using HPLC under varying pH (4–9) and thermal stress (25–60°C) reveal decomposition products, such as β-lactam ring-opened derivatives .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent-dependent conformational changes. For example:

  • Variable temperature NMR : Identifies rotamers or equilibria between keto-enol forms .
  • DFT calculations : Predict chemical shifts for proposed structures and validate experimental data .
  • Isotopic labeling : Resolves ambiguous proton environments (e.g., 2^2H or 15^15N labeling) .

Q. What strategies optimize reaction yields in the acylation of the 7-amino group?

  • Methodological Answer : Yield optimization requires:

  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) enhance electrophilicity of acyl donors .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reagent solubility and reduce side reactions .
  • Kinetic monitoring : In-situ IR or HPLC tracks reaction progress to halt at maximal conversion (~96% yield reported with trichlorophosphate in pyridine) .

Q. What mechanistic insights explain the β-lactam ring's reactivity in ring-opening reactions?

  • Methodological Answer : The β-lactam's strain and electrophilicity drive reactivity:

  • Nucleophilic attack : Water or amines target the carbonyl carbon, leading to ring opening. Kinetic studies (e.g., Hammett plots) quantify substituent effects on reaction rates .
  • Enzyme mimicry : Thiol-containing reagents (e.g., glutathione) model β-lactamase interactions, revealing transition states via MD simulations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer : Variability may stem from:

  • Impurity profiles : HPLC-MS identifies batch-specific contaminants (e.g., unreacted intermediates) that skew bioassay results .
  • Assay conditions : Standardize MIC testing (e.g., broth microdilution per CLSI guidelines) to control variables like inoculum size and pH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.